Physicochemical Profile vs. Closest Analogs
The computed partition coefficient (XLogP3) for N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide is 4.7, indicating higher lipophilicity compared to its shorter-chain analog, N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide, which has a predicted XLogP3 of approximately 3.7 [1]. This difference arises directly from the additional two methylene units in the pentanamide chain. The increased lipophilicity is projected to enhance passive membrane permeability, a critical parameter for cell-based assay design [2]. The TPSA of 46.4 Ų for the target compound is identical to the core scaffold, confirming that the structural modification affects lipophilicity without altering hydrogen-bonding capacity [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide: Predicted XLogP3 ≈ 3.7 (shorter acyl chain) |
| Quantified Difference | Δ LogP ≈ +1.0 (target is more lipophilic) |
| Conditions | Computational prediction by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
A LogP difference of one unit can alter membrane permeability and non-specific protein binding, making the pentanamide form potentially more suitable for cell-permeability-dependent assays than its propionamide counterpart.
- [1] PubChem. (2025). Compound Summary for CID 613684. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
